molecular formula C16H15N3O3S B14934965 ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934965
M. Wt: 329.4 g/mol
InChI Key: GOYYBIAQRNWKSP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the thiazole and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can significantly improve the yield of the indole intermediate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

The uniqueness of this compound lies in its combined indole and thiazole structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-6-13-10(11)7-8-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

GOYYBIAQRNWKSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

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